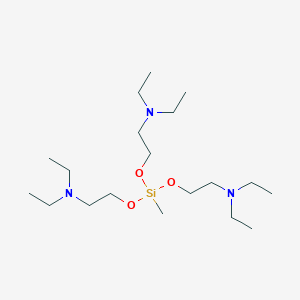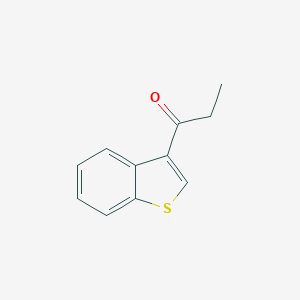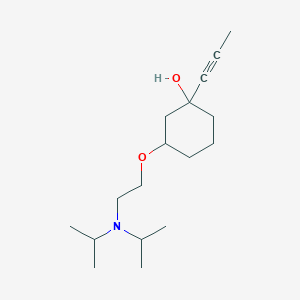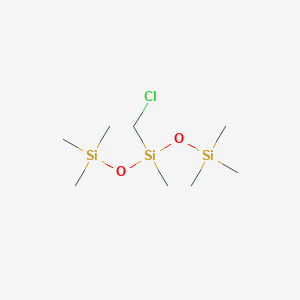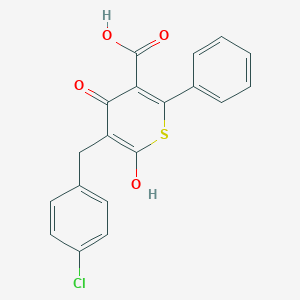
Diisobutylchlorosilane
説明
Diisobutylchlorosilane is not directly mentioned in the provided papers, but we can infer its relevance from the context of similar compounds discussed. Chlorosilanes, in general, are important reagents in organic synthesis and material science, as they are used in various chemical reactions and have significant applications in industries such as semiconductor manufacturing .
Synthesis Analysis
The synthesis of related chlorosilane compounds involves various methods. For instance, diisobutylalkenylalanes, which may be precursors or related compounds to diisobutylchlorosilane, are prepared by hydro-alumination of alkynes and can react with α-nitroolefins to produce nitroolefins . Another method for synthesizing chlorosilanes is the visible-light photocatalyzed chlorination of hydrosilanes using eosin Y as a photocatalyst and dichloromethane as a chlorinating agent . Although these methods do not directly describe the synthesis of diisobutylchlorosilane, they provide insight into the types of reactions that might be used for its production.
Molecular Structure Analysis
The molecular structure of chlorosilanes can be complex, as seen in the study of (dichloromethyl)-trichlorosilane, which has a C1-symmetry and specific bond lengths and angles . This information is crucial for understanding the reactivity and properties of chlorosilanes, including diisobutylchlorosilane. The structure determines the compound's physical and chemical behavior during reactions.
Chemical Reactions Analysis
Chlorosilanes are involved in a variety of chemical reactions. For example, diisobutylalkenylalanes react with α-nitroolefins to produce E-γ-nitroolefins . Ethynylchlorosilanes, which are structurally related to diisobutylchlorosilane, can add bromine, hydrogen bromide, and thiophenol . These reactions showcase the reactivity of chlorosilane compounds and suggest that diisobutylchlorosilane could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorosilanes are essential for their practical applications. Dichlorosilane, for instance, has well-documented properties such as critical temperature, vapor pressure, and heat capacity, which are important for its use in the semiconductor industry . While the properties of diisobutylchlorosilane are not explicitly provided, we can assume that it would share some characteristics with dichlorosilane due to the similarity in their chemical structure.
科学的研究の応用
Diisopropylsilyl and Di-tert-butylsilyl ditriflate as reagents for diols protection
These compounds, derived from dialkylchlorosilane, react with diols to provide dialkylsilylene derivatives. They are useful for selective reactions in polyhydroxy compounds and can be deprotected under mild conditions (Corey & Hopkins, 1982).
Plasma Processing and Organosilane Modifications of Polyethylene
This study investigated how organosilane modifications, including diisobutylchlorosilane derivatives, affect bacterial cell attachment and biofilm formation on polyethylene. It was found that such modifications exhibit better antiadhesive and antibacterial characteristics compared to unmodified materials (Kręgiel & Niedzielska, 2014).
Toxicity of Diisobutyl Phthalate (DIBP)
While not directly about Diisobutylchlorosilane, this study on DIBP, a compound with a similar structure, highlights the importance of understanding the toxicological properties of such chemicals. DIBP has been shown to cause male reproductive and developmental toxicities (Yost et al., 2018).
Electro-Fenton Process for Diisobutyl Phthalate Degradation
This research evaluated the degradation of Diisobutyl Phthalate in water using the electro-Fenton process, an advanced oxidation process. The results showed effective removal of this compound under optimal conditions, highlighting the potential for similar processes in dealing with related compounds (Yang et al., 2020).
Silylated Precision Particles for Controlled Release of Proteins
In this study, microparticles from bovine serum albumin were functionalized using multifunctional chlorosilane, which includes derivatives like Diisobutylchlorosilane. This method allows for controlled delivery of biologics in medical applications (Khodabandehlou et al., 2015).
Polymer-supported Diisopropyl Chlorosilane for Organic Synthesis
This reagent, related to Diisobutylchlorosilane, is used in solid-phase organic synthesis. It exemplifies the role of chlorosilane derivatives in synthetic chemistry (Hunt & Seeberger, 2002).
Safety and Hazards
Diisobutylchlorosilane has a pungent smell and should be used in a well-ventilated area . It should be kept away from strong oxidants to avoid fire or explosion . Contact with skin, eyes, and respiratory tract should be avoided . If contact occurs, it is advised to rinse with plenty of water immediately and seek medical help . It should be stored in a closed, dry place, away from fire and heat sources .
作用機序
Target of Action
Diisobutylchlorosilane is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate. The role of these targets varies depending on the specific reaction.
Action Environment
The action, efficacy, and stability of Diisobutylchlorosilane are influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, well-ventilated place, and keep the container tightly closed . It is also important to take precautionary measures against static discharge and to avoid breathing in vapors . These precautions help maintain the stability of Diisobutylchlorosilane and ensure its effective participation in chemical reactions.
特性
InChI |
InChI=1S/C8H18ClSi/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNRHYBYGPMAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutylchlorosilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



